molecular formula C9H17BN2O3 B154534 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid CAS No. 133745-65-0

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid

Cat. No.: B154534
CAS No.: 133745-65-0
M. Wt: 212.06 g/mol
InChI Key: XSBZZZGVAIXJLD-UHFFFAOYSA-N
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Scientific Research Applications

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid has a wide range of applications in scientific research, including:

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various molecular targets, such as enzymes and proteins, thereby modulating their activity. The boronic acid group can form a tetrahedral boronate complex with the active site of enzymes, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid is unique due to the presence of both a pyrrolidine ring and a boronic acid group. This combination imparts unique chemical properties, such as the ability to form reversible covalent bonds and participate in a wide range of chemical reactions. These properties make it a valuable compound in various fields of scientific research and industrial applications .

Properties

IUPAC Name

[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBZZZGVAIXJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C2CCCN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928257
Record name (1-Prolylpyrrolidin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133745-65-0
Record name 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Prolylpyrrolidin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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